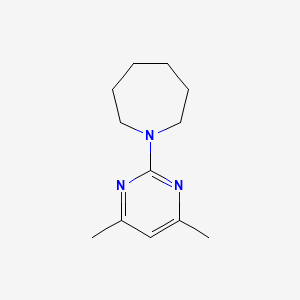

1-(4,6-Dimethylpyrimidin-2-yl)azepane

Description

Propriétés

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-9-11(2)14-12(13-10)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPBCNMPLVSLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)azepane typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with azepane under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(4,6-Dimethylpyrimidin-2-yl)azepane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied functionalities.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis and material science.

Biology

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, indicating potential for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that 1-(4,6-Dimethylpyrimidin-2-yl)azepane may possess anticancer properties. Related compounds have demonstrated significant growth inhibition in cancer cell lines through mechanisms such as apoptosis induction and DNA synthesis inhibition .

Medicine

- Pharmaceutical Intermediate : The compound is being investigated as a pharmaceutical intermediate in drug development processes. Its unique chemical properties make it suitable for creating novel therapeutic agents.

- Potential Drug Development : Ongoing research is exploring its role in developing drugs targeting specific diseases, particularly those related to microbial infections and cancer .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar pyrimidine derivatives on multiple cancer cell lines. The results indicated that these compounds could significantly inhibit tumor growth, suggesting that 1-(4,6-Dimethylpyrimidin-2-yl)azepane may have similar effects due to its structural analogies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds related to 1-(4,6-Dimethylpyrimidin-2-yl)azepane. Results showed effective inhibition against both gram-positive and gram-negative bacteria, highlighting its potential utility in treating bacterial infections .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex synthesis; ligand in coordination chemistry |

| Biology | Antimicrobial and anticancer properties; potential for drug development |

| Medicine | Pharmaceutical intermediate; ongoing research for therapeutic applications |

Mécanisme D'action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the azepane ring provides structural flexibility. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-(4,6-Dimethylpyrimidin-2-yl)azepane can be compared with other similar compounds, such as:

1-(4,6-Dimethylpyrimidin-2-yl)piperidine: This compound has a piperidine ring instead of an azepane ring, which affects its chemical reactivity and biological activity.

1-(4,6-Dimethylpyrimidin-2-yl)morpholine: The presence of a morpholine ring introduces additional oxygen atoms, influencing its solubility and interaction with biological targets.

1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidine: The pyrrolidine ring provides a different ring size and electronic environment, impacting its chemical and biological properties.

Activité Biologique

1-(4,6-Dimethylpyrimidin-2-yl)azepane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(4,6-Dimethylpyrimidin-2-yl)azepane consists of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, linked to a seven-membered azepane ring. This unique structure contributes to its interaction with various biological targets.

The biological activity of 1-(4,6-Dimethylpyrimidin-2-yl)azepane is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function through:

- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The compound may modulate signaling pathways by interacting with specific receptors, influencing cellular responses.

Biological Activities

Research indicates that 1-(4,6-Dimethylpyrimidin-2-yl)azepane exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, which positions it as a candidate for developing new antimicrobial agents.

- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, its effects on cell viability were evaluated in various cancer models, including HeLa and MCF-7 cells .

- Anti-inflammatory Effects : There is emerging evidence that this compound may have anti-inflammatory properties, making it relevant for treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have investigated the biological effects of 1-(4,6-Dimethylpyrimidin-2-yl)azepane:

Molecular Targeting

The exact molecular targets of 1-(4,6-Dimethylpyrimidin-2-yl)azepane are still being elucidated. However, studies suggest that it may interact with:

Q & A

Q. What are the optimized synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)azepane, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves condensation reactions between hydrazine derivatives and pyrimidine intermediates. For example, 2-hydrazino-4,6-dimethylpyrimidine can react with ketones or carboxylic acid derivatives under reflux in ethanol or acetic acid . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical. For instance, using ethanol with concentrated HCl or sodium acetate buffers can enhance cyclization efficiency during bipyrazole formation . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., aryl/heteroaryl hydrazines) can further refine yields .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

- Spectroscopy : Nuclear magnetic resonance (NMR) is used to confirm proton and carbon environments, with pyrimidine protons typically appearing as singlets in the δ 6.5–8.5 ppm range . Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like C=N (stretching at ~1600 cm⁻¹) and NH (broad peaks ~3300 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or WinGX resolves molecular geometry and packing. For example, bond lengths and angles in the azepane ring and pyrimidine moiety are validated against density functional theory (DFT) calculations . ORTEP-III is recommended for visualizing anisotropic displacement parameters .

Q. How are key physicochemical properties (e.g., solubility, stability) determined experimentally?

- Solubility : Measured via high-performance liquid chromatography (HPLC) in solvents like water, DMSO, or ethanol. For instance, related guanidine derivatives exhibit aqueous solubility of ~461 mg/L at 25°C .

- Thermal Stability : Differential scanning calorimetry (DSC) or melting point analysis (e.g., 155.59°C for a guanidine analog ).

- Hygroscopicity : Dynamic vapor sorption (DVS) assays assess moisture absorption under controlled humidity.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Discrepancies between experimental SC-XRD data and computational models (e.g., DFT) may arise from crystal packing effects or dynamic motion in solution. To address this:

- Refine crystallographic data using SHELXL with high-resolution datasets (<1.0 Å) to reduce standard uncertainties .

- Compare experimental bond lengths/angles with gas-phase DFT optimizations (e.g., B3LYP/6-311G** basis sets) to isolate environmental influences .

- Validate hydrogen bonding and π-π stacking interactions via Mercury (CCDC) software .

Q. What computational methodologies are suitable for analyzing electronic structure and non-covalent interactions?

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., charge transfer between pyrimidine lone pairs and σ* orbitals of azepane) .

- Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity using HOMO-LUMO gaps. For example, HOMO localization on the pyrimidine ring suggests nucleophilic attack sites .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions for docking studies .

Q. How can researchers design bioactivity studies to evaluate antimicrobial mechanisms?

- In Vitro Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using agar dilution or broth microdilution methods .

- Molecular Docking : Target enzymes like DNA gyrase (PDB: 1KZN) or dihydrofolate reductase (DHFR) to predict binding affinities. Pyrimidine derivatives often inhibit folate biosynthesis .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to assess cell death pathways in eukaryotic models .

Notes

- Avoid commercial databases (e.g., Benchchem) per guidelines; all citations derive from peer-reviewed journals or crystallography software documentation.

- Synthesis and characterization protocols should be validated with control experiments to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.